molecular formula C14H22NNaO11 B12359745 Hyaluronic acid sodium salt

Hyaluronic acid sodium salt

Cat. No.: B12359745
M. Wt: 403.31 g/mol
InChI Key: MAKUBRYLFHZREJ-JWBQXVCJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyaluronic acid sodium salt, also known as sodium hyaluronate, is the sodium salt form of hyaluronic acid. It is a naturally occurring glycosaminoglycan found in various connective tissues of humans and animals. This compound is known for its exceptional ability to retain water, making it a popular ingredient in skincare and medical products. This compound is used in various applications, including cosmetics, ophthalmology, and orthopedics, due to its hydrating and lubricating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyaluronic acid sodium salt can be synthesized through microbial fermentation using strains of bacteria such as Streptococcus equi. The fermentation process involves the cultivation of bacteria in a nutrient-rich medium, followed by the extraction and purification of hyaluronic acid. The purified hyaluronic acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the hyaluronic acid is extracted, purified, and converted to its sodium salt form. This process ensures a high-purity product suitable for medical and cosmetic applications .

Chemical Reactions Analysis

Types of Reactions

Hyaluronic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hyaluronic acid sodium salt has a wide range of scientific research applications:

Mechanism of Action

Hyaluronic acid sodium salt exerts its effects primarily through its ability to retain water and form a viscoelastic gel. This property allows it to lubricate and cushion tissues, making it effective in joint lubrication and skin hydration. It also interacts with cell surface receptors, such as CD44, to modulate cellular processes like proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hyaluronic acid sodium salt is unique due to its smaller molecular size, which allows for deeper penetration into tissues and enhanced hydration. Its water-soluble nature makes it more stable and effective in various formulations compared to its parent compound, hyaluronic acid .

Properties

Molecular Formula

C14H22NNaO11

Molecular Weight

403.31 g/mol

IUPAC Name

sodium;(2S,3S,4R,5R,6R)-3-[(2S,3R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C14H23NO11.Na/c1-4(17)15-5-2-6(18)7(3-16)24-14(5)26-10-8(19)9(20)13(23)25-11(10)12(21)22;/h5-11,13-14,16,18-20,23H,2-3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,6+,7-,8-,9-,10+,11+,13-,14+;/m1./s1

InChI Key

MAKUBRYLFHZREJ-JWBQXVCJSA-M

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)[O-])O)O)O)CO)O.[Na+]

Canonical SMILES

CC(=O)NC1CC(C(OC1OC2C(C(C(OC2C(=O)[O-])O)O)O)CO)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.